molecular formula C20H21N3 B15025444 3,5,7,11-tetramethyl-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

3,5,7,11-tetramethyl-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B15025444
M. Wt: 303.4 g/mol
InChI Key: WMIQZRAJUIOLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5,7,11-tetramethyl-4-(4-methylphenyl)-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene” is a complex organic compound characterized by its unique tricyclic structure and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the tricyclic core and the introduction of the methyl and phenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Substitution Reactions: Introduction of methyl and phenyl groups via substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Methods such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the compound.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a catalyst or ligand in various chemical reactions.

Biology and Medicine

    Biological Studies: Use in studying biological pathways and interactions.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

    Chemical Industry: Applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tricyclic Compounds: Other tricyclic compounds with similar structures.

    Methylated Derivatives: Compounds with multiple methyl groups.

Uniqueness

The uniqueness of “3,5,7,11-tetramethyl-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene” lies in its specific arrangement of functional groups and tricyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

3,5,7,11-tetramethyl-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

InChI

InChI=1S/C20H21N3/c1-12-6-8-17(9-7-12)23-15(4)19-14(3)21-22-11-13(2)10-18(22)20(19)16(23)5/h6-11H,1-5H3

InChI Key

WMIQZRAJUIOLFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN4C=C(C=C4C3=C2C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.